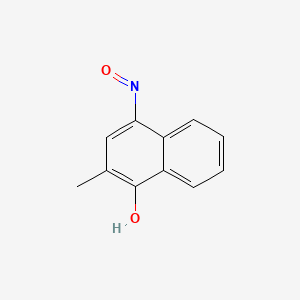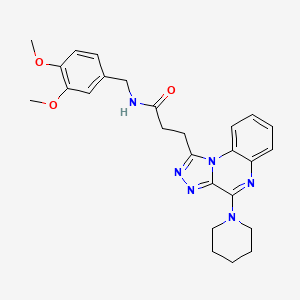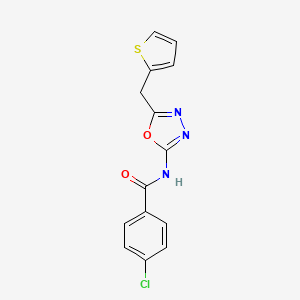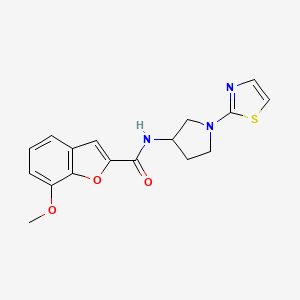![molecular formula C17H26N2O3S B2953812 3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380175-21-1](/img/structure/B2953812.png)
3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in scientific research. DMCM is a member of the benzodiazepine family of compounds and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is an ionotropic receptor that is responsible for inhibitory neurotransmission in the central nervous system. By enhancing the activity of this receptor, 3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can produce a range of effects, including sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including sedation, anxiolysis, and anticonvulsant activity. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide in lab experiments is its well-established mechanism of action and pharmacological profile. However, there are also some limitations to its use, including its potential for abuse and dependence, as well as its potential to produce unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, including investigating its potential use as a treatment for various medical conditions, such as anxiety and epilepsy. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more selective compounds with fewer side effects. Finally, studies could be conducted to investigate the potential use of 3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide in combination with other compounds, such as opioids or cannabinoids, to enhance its therapeutic effects.
Synthesemethoden
3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with cyclobutylmethylamine and morpholine. The resulting compound can be purified using techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been used in a wide range of scientific research applications, including studies on the central nervous system, anxiety, and sleep. It has also been investigated as a potential treatment for various medical conditions, including epilepsy and alcohol withdrawal.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-4-5-16(12-15(14)2)23(20,21)18-13-17(6-3-7-17)19-8-10-22-11-9-19/h4-5,12,18H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEVSRJXGOSCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2953733.png)
![3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2953735.png)




![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)propanamide](/img/structure/B2953740.png)

![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)
![2-imino-1-(3-morpholinopropyl)-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2953744.png)


